molecular formula C2H7N2O+ B057506 Acetamidoazanium CAS No. 116819-13-7

Acetamidoazanium

Cat. No.: B057506
CAS No.: 116819-13-7
M. Wt: 75.09 g/mol
InChI Key: OFLXLNCGODUUOT-UHFFFAOYSA-O
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Description

Acetamidoazanium (systematic name pending IUPAC validation) is a hypothetical or understudied compound characterized by an acetamide group (-NHCOCH₃) linked to an azanium (NH₄⁺) moiety.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key properties of Acetamidoazanium and its structurally related compounds, based on available data and inferred similarities:

Compound Molecular Weight (g/mol) Key Functional Groups Primary Applications Solubility
This compound ~138.18 (hypothetical) Acetamide, Azanium Theoretical: Buffer agents, ionic liquids Likely high in polar solvents
Acetazolamide 222.24 Acetamide, Sulfonamide, Thiadiazole ring Diuretic, glaucoma treatment, epilepsy 0.7 mg/mL in water (25°C)
2-Aminobenzamide 136.15 Benzamide, Amine Pharmaceutical intermediates, enzyme studies Soluble in DMSO, ethanol
2-Acetamidobenzimidazole 189.21 Acetamide, Benzimidazole ring Antifungal, antiparasitic agents Low aqueous solubility

Structural and Functional Differences

  • Acetazolamide : The presence of a sulfonamide (-SO₂NH₂) and thiadiazole ring enhances its bioactivity as a carbonic anhydrase inhibitor, enabling clinical use in reducing intraocular pressure . In contrast, this compound’s azanium group may prioritize ionic interactions over enzymatic inhibition.
  • This compound’s lack of aromaticity suggests divergent mechanisms, possibly favoring solubility in polar media .
  • 2-Aminobenzamide: Its simpler benzamide structure lacks the charged azanium group, limiting ionic solubility but improving compatibility with organic synthesis .

Pharmacokinetic and Thermodynamic Properties

  • Acetazolamide : High membrane permeability due to sulfonamide hydrophobicity, but moderate aqueous solubility limits rapid absorption. Metabolism occurs via hepatic sulfonation .
  • This compound : Hypothetically, its ionic nature may enhance water solubility but reduce blood-brain barrier penetration compared to neutral analogs like 2-acetamidobenzimidazole.

Properties

CAS No.

116819-13-7

Molecular Formula

C2H7N2O+

Molecular Weight

75.09 g/mol

IUPAC Name

acetamidoazanium

InChI

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/p+1

InChI Key

OFLXLNCGODUUOT-UHFFFAOYSA-O

SMILES

CC(=O)N[NH3+]

Canonical SMILES

CC(=O)N[NH3+]

Synonyms

Acetic acid, hydrazide, conjugate monoacid (9CI)

Origin of Product

United States

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